4,5-Dimethylpyridine-3-boronic acid pinacol ester
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Overview
Description
4,5-Dimethylpyridine-3-boronic acid pinacol ester is a boronic ester derivative of pyridine. It is a valuable compound in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions. This compound is characterized by its molecular formula C13H20BNO2 and a molecular weight of 233.12 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethylpyridine-3-boronic acid pinacol ester typically involves the reaction of 4,5-dimethylpyridine with boronic acid derivatives. One common method includes the use of pinacol as a protecting group for the boronic acid. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethylpyridine-3-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The boronic ester group can be oxidized to form boronic acids or reduced under specific conditions.
Substitution Reactions: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Boronic Acids: Formed from oxidation of the boronic ester group.
Scientific Research Applications
4,5-Dimethylpyridine-3-boronic acid pinacol ester has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals and biologically active compounds.
Material Science: Used in the synthesis of polymers and advanced materials.
Chemical Biology: Utilized in the study of biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 4,5-Dimethylpyridine-3-boronic acid pinacol ester primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. The boronic ester group facilitates the formation of carbon-carbon bonds through a palladium-catalyzed transmetalation process. This reaction is crucial for the synthesis of biaryl compounds, which are important in various fields of chemistry .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethylpyrazole-4-boronic acid pinacol ester
- Pyridine-4-boronic acid pinacol ester
- 4-(Diphenylamino)phenylboronic acid pinacol ester
Uniqueness
4,5-Dimethylpyridine-3-boronic acid pinacol ester is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in the synthesis of specific organic compounds that require precise structural features .
Properties
IUPAC Name |
3,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO2/c1-9-7-15-8-11(10(9)2)14-16-12(3,4)13(5,6)17-14/h7-8H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZLHSUYKCCSOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=C2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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